molecular formula C10H15NS B14143996 2-Thiophenemethanamine, I+/--cyclopropyl-5-ethyl- CAS No. 535925-82-7

2-Thiophenemethanamine, I+/--cyclopropyl-5-ethyl-

Cat. No.: B14143996
CAS No.: 535925-82-7
M. Wt: 181.30 g/mol
InChI Key: JYHSVMFQANPPIS-UHFFFAOYSA-N
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Description

2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- is an organic compound with a molecular formula of C9H13NS It is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction using thiophene-2-carbaldehyde and ammonia or an amine derivative.

    Cyclopropyl and Ethyl Substitution: The cyclopropyl and ethyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of 2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, ammonia, amine derivatives.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

2-Thiophenemethanamine, I+/–cyclopropyl-5-ethyl- can be compared with other similar compounds, such as:

    2-Thiophenemethanamine: Lacks the cyclopropyl and ethyl substitutions, resulting in different chemical properties and reactivity.

    2-Thiophenemethanamine, α-cyclopropyl-5-methyl-: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior and applications.

Properties

CAS No.

535925-82-7

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

cyclopropyl-(5-ethylthiophen-2-yl)methanamine

InChI

InChI=1S/C10H15NS/c1-2-8-5-6-9(12-8)10(11)7-3-4-7/h5-7,10H,2-4,11H2,1H3

InChI Key

JYHSVMFQANPPIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(C2CC2)N

Origin of Product

United States

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